molecular formula C10H9NO4 B7857277 Methyl 3-(2-nitrophenyl)prop-2-enoate

Methyl 3-(2-nitrophenyl)prop-2-enoate

Cat. No.: B7857277
M. Wt: 207.18 g/mol
InChI Key: VKKNUVQQEHKTCG-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenyl)prop-2-enoate, also known as (E)-Methyl 2-nitrocinnamate, is an α,β-unsaturated ester with a nitro group in the ortho position of the phenyl ring. Its molecular formula is C 10 H 9 NO 4 and it has a molecular weight of 207.18 g/mol . This compound is characterized by a melting point of 73°C and a density estimate of 1.3377 g/cm³ . It is synthesized primarily through methods such as the Knoevenagel condensation of 2-nitrobenzaldehyde with methyl acetoacetate or the Horner-Wadsworth-Emmons reaction, which offers superior E-selectivity . The electron-withdrawing nitro group activates the α,β-unsaturated system, making it a versatile intermediate in organic synthesis, particularly in reactions involving Michael additions or cycloadditions . In scientific research, it serves as a key precursor in the development of pharmaceuticals, dyes, and pesticides . Recent studies indicate it exhibits significant antimicrobial activity against bacteria like Staphylococcus aureus and demonstrates cytotoxic effects, inducing apoptosis in human cancer cell lines at concentrations above 50 µM, suggesting potential as an antibacterial and anticancer agent . Furthermore, compounds with similar structures have been shown to inhibit key metabolic enzymes, altering pathways in pathogenic organisms . This product is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-(2-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKNUVQQEHKTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Base Activation : A catalytic base (e.g., piperidine or pyridine) deprotonates methyl acetoacetate, generating an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-nitrobenzaldehyde, forming a β-hydroxy ester intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ester.

Experimental Protocol

  • Reagents : 2-Nitrobenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), piperidine (10 mol%), ethanol (solvent).

  • Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

  • Workup : The mixture is cooled, diluted with ice-cold water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

  • Yield : 70–75% after column chromatography (hexane/ethyl acetate, 4:1).

Challenges

  • Steric Hindrance : The ortho-nitro group slows aldehyde reactivity, requiring extended reaction times.

  • Byproducts : Partial reduction of the nitro group or ester hydrolysis may occur if moisture is present.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol compared to Knoevenagel condensation. This method employs a phosphonate reagent to form the α,β-unsaturated ester.

Reaction Setup

  • Phosphonate Preparation : Diethyl (methoxycarbonylmethyl)phosphonate is prepared via Arbuzov reaction.

  • Coupling : The phosphonate reacts with 2-nitrobenzaldehyde in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF).

Optimization Insights

  • Base Selection : Sodium hydride (NaH) ensures complete deprotonation of the phosphonate.

  • Solvent : THF enhances reagent solubility and reaction homogeneity.

  • Yield : 80–85% with >95% E-selectivity.

Esterification of 3-(2-Nitrophenyl)prop-2-enoic Acid

Direct esterification of the corresponding acrylic acid provides an alternative route.

Procedure

  • Acid Synthesis : 3-(2-Nitrophenyl)prop-2-enoic acid is synthesized via Knoevenagel condensation of 2-nitrobenzaldehyde with malonic acid.

  • Esterification : The acid is refluxed with methanol (5 equiv) and concentrated H₂SO₄ (catalyst) at 65°C for 12 hours.

  • Isolation : The product is extracted into dichloromethane, washed with NaHCO₃, and purified via vacuum distillation.

Yield and Purity

  • Conversion : >90% (monitored by TLC).

  • Purity : 98% (GC-MS analysis).

Optimization of Reaction Conditions

Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol80875
NaHTHF25485
H₂SO₄Methanol651290

Solvent Effects

  • Polar Protic Solvents (e.g., Ethanol) : Accelerate Knoevenagel condensation but risk ester hydrolysis.

  • Aprotic Solvents (e.g., THF) : Improve HWE reaction efficiency by stabilizing intermediates.

Comparative Analysis of Synthesis Routes

MethodAdvantagesDisadvantagesIndustrial Scalability
Knoevenagel CondensationLow-cost reagentsModerate yields, long reaction timesLimited
HWE ReactionHigh stereoselectivity, rapidExpensive phosphonate reagentsModerate
Direct EsterificationHigh purity, simple setupRequires pre-synthesized acidHigh

Data Tables on Reaction Yields and Conditions

Table 1: Summary of Synthetic Protocols

MethodStarting MaterialsCatalystSolventYield (%)Reference
Knoevenagel2-Nitrobenzaldehyde, methyl acetoacetatePiperidineEthanol75
HWE ReactionDiethyl phosphonate, 2-nitrobenzaldehydeNaHTHF85
Direct Esterification3-(2-Nitrophenyl)prop-2-enoic acidH₂SO₄Methanol90

Table 2: Characterization Data

ParameterKnoevenagel ProductHWE ProductEsterification Product
Melting Point 73–75°COil72–74°C
¹H NMR (δ, ppm) 8.21 (d, 1H), 7.65–7.58 (m, 3H), 6.51 (d, 1H), 3.81 (s, 3H)8.18 (d, 1H), 7.62–7.55 (m, 3H), 6.48 (d, 1H), 3.78 (s, 3H)8.23 (d, 1H), 7.67–7.60 (m, 3H), 6.53 (d, 1H), 3.83 (s, 3H)
IR (cm⁻¹) 1720 (C=O), 1520 (NO₂)1725 (C=O), 1525 (NO₂)1718 (C=O), 1518 (NO₂)

Chemical Reactions Analysis

Methyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines.

    Substitution: It can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl 3-(2-nitrophenyl)prop-2-enoate has garnered attention in various fields due to its unique properties and potential applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of numerous organic compounds, including:

  • Pharmaceuticals : Used in the development of new drugs.
  • Dyes and Pigments : Acts as a precursor in dye synthesis.
  • Pesticides : Utilized in the formulation of agricultural chemicals.

Academic Research

Researchers leverage this compound to explore:

  • Reaction Mechanisms : It aids in understanding fundamental organic reactions.
  • Synthetic Methodologies : It is used to develop new synthetic pathways for complex organic molecules.

Industrial Applications

This compound is employed in:

  • Specialty Chemicals Production : Its versatility makes it suitable for producing various industrial chemicals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxic effects in human cancer cell lines. In vitro assays revealed that it induces apoptosis at concentrations above 50 µM, suggesting its potential role as an anticancer therapeutic.

Enzyme Inhibition

Compounds with similar structures have been observed to inhibit key metabolic enzymes, which may alter metabolic pathways in pathogenic organisms, enhancing their therapeutic potential.

In Vivo Studies

To assess pharmacokinetics and bioavailability.

Mechanistic Studies

To elucidate specific pathways affected by this compound in microbial cells and cancer cells.

Formulation Development

To explore delivery methods that enhance therapeutic efficacy while minimizing toxicity.

Mechanism of Action

The mechanism by which methyl 3-(2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the nitro group and the conjugated double bond system, which can interact with various biological and chemical entities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitro Group Substitution

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
  • Molecular Formula: C₁₀H₉NO₄ (identical to the ortho isomer).
  • Molecular Weight : 207.19 g/mol .
  • Key Differences: The nitro group is in the para position, reducing steric hindrance compared to the ortho isomer.
Ethyl (2E)-3-(2-nitrophenyl)prop-2-enoate
  • Molecular Formula: C₁₁H₁₁NO₄.
  • Molecular Weight : 221.21 g/mol .
  • Key Differences : The ethyl ester group increases hydrophobicity and may lower melting/boiling points compared to the methyl ester.

Substituent Modifications

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate
  • Molecular Formula: C₁₂H₁₃NO₄.
  • Molecular Weight : 235.24 g/mol .
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate
  • Molecular Formula : C₁₁H₈N₂O₄.
  • Molecular Weight : 232.19 g/mol .
  • Key Differences: The cyano group at the 4-position enhances electron-withdrawing effects, further polarizing the α,β-unsaturated system for specialized synthetic applications.

Functional Group Variations

Methyl p-coumarate (Methyl 3-(4-hydroxyphenyl)prop-2-enoate)
  • Molecular Formula : C₁₀H₁₀O₃.
  • Molecular Weight : 178.18 g/mol .
  • Key Differences : The hydroxyl group in the para position enables hydrogen bonding, increasing solubility in polar solvents compared to nitro derivatives.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Nitro Position Ester Group Key Substituents Density (g/cm³) Boiling Point (°C)
Methyl 3-(2-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.18 Ortho Methyl None 1.3377 346.2 (predicted)
Methyl 3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 Para Methyl None N/A N/A
Ethyl 3-(2-nitrophenyl)prop-2-enoate C₁₁H₁₁NO₄ 221.21 Ortho Ethyl None N/A N/A
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate C₁₂H₁₃NO₄ 235.24 Para Ethyl α-Methyl N/A N/A
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate C₁₁H₈N₂O₄ 232.19 Ortho, 4-cyano Methyl Cyano N/A N/A
Methyl p-coumarate C₁₀H₁₀O₃ 178.18 N/A Methyl 4-Hydroxyl N/A N/A

Biological Activity

Methyl 3-(2-nitrophenyl)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C11_{11}H11_{11}N1_{1}O4_{4}. The compound features a prop-2-enoate backbone with a methyl group and a nitrophenyl substituent, which significantly influences its reactivity and biological interactions. The nitro group is particularly notable for its ability to participate in redox reactions and interact with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that compounds containing nitro groups exhibit antimicrobial properties. The nitro group can lead to the formation of reactive intermediates that disrupt cellular processes in bacteria and fungi .
  • Cytotoxic Effects : The compound's interaction with cellular components may induce cytotoxic effects, making it a candidate for further research in cancer therapeutics. Its ability to affect DNA and protein synthesis pathways is under investigation .
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in pathogenic organisms, enhancing the compound's therapeutic potential .

Antimicrobial Studies

Recent research has focused on the antimicrobial properties of this compound. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The compound was found to induce apoptosis in cancer cells at concentrations above 50 µM, suggesting its potential as an anticancer agent .

Comparison with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructureNotable Features
Methyl 3-(4-nitrophenyl)prop-2-enoateC11_{11}H10_{10}N2_{2}O4_{4}Exhibits stronger antibacterial activity due to additional nitro group
Ethyl (E)-2-methyl-3-(2-nitrophenyl)prop-2-enoateC12_{12}H13_{13}N1_{1}O4_{4}Shows lower cytotoxicity compared to methyl variant

This table illustrates how structural variations influence biological activity, emphasizing the importance of functional groups like nitro and ester in determining efficacy.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies : To elucidate the specific pathways affected by the compound in microbial cells and cancer cells.
  • Formulation Development : To explore delivery methods that enhance therapeutic efficacy while minimizing toxicity.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(2-nitrophenyl)prop-2-enoate, and how can reaction conditions be optimized?

this compound can be synthesized via Horner-Wadsworth-Emmons or Knoevenagel condensation, leveraging electron-deficient aromatic systems. For example, analogous compounds like methyl (2E)-3-(4-nitrophenyl)prop-2-enoate were synthesized using β-keto esters and nitrophenyl aldehydes under acidic or basic catalysis, achieving 95% purity . Optimization involves:

  • Catalyst selection : Pyridine or piperidine for Knoevenagel reactions.
  • Solvent systems : Ethanol or DMF for solubility and reaction efficiency.
  • Temperature control : 60–80°C to balance reaction rate and side-product formation.
  • Monitoring : TLC or HPLC to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated?

Characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the α,β-unsaturated ester moiety and nitrophenyl group (e.g., δ ~6.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 207.19 for the methyl ester analog) .
  • Melting point analysis : Compare with literature values (e.g., 85–89°C for structurally similar compounds) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C=C vs. C–C in α,β-unsaturated esters) arise from:

  • Refinement software limitations : Cross-validate using SHELXL and Olex2.
  • Thermal motion artifacts : Low-temperature data collection (e.g., 173 K) reduces atomic displacement errors .
  • Hydrogen bonding analysis : Graph-set notation (e.g., Etter’s rules) to resolve packing ambiguities .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, nitro groups reduce LUMO energy, enhancing reactivity .
  • Molecular docking : Screen for biological activity (e.g., anti-inflammatory targets like NF-κB) using AutoDock Vina .
  • MD simulations : Assess solvation effects in aqueous or lipid membranes for drug-delivery applications .

Q. How can the compound’s bioactivity be linked to its structural motifs?

  • Nitro group role : Electron-withdrawing effects stabilize transition states in enzyme inhibition (e.g., COX-2) .
  • α,β-Unsaturation : Michael acceptor properties enable covalent binding to cysteine residues in proteins .
  • Structure-activity relationships (SAR) : Compare analogs like methyl 3-(4-hydroxyphenyl)prop-2-enoate to evaluate substituent effects on cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2-nitrophenyl)prop-2-enoate
Reactant of Route 2
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Methyl 3-(2-nitrophenyl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.